1-(3,4-Dimethyl-1,2-oxazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate
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Overview
Description
1-(3,4-Dimethyl-1,2-oxazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a synthetic organic compound characterized by its unique structure, which includes a pyridinium ion and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-1,2-oxazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-trimethylpyridine with 3,4-dimethyl-1,2-oxazole in the presence of a suitable oxidizing agent. The reaction conditions often include elevated temperatures and the use of a solvent such as acetonitrile. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethyl-1,2-oxazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(3,4-Dimethyl-1,2-oxazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-1,2-oxazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfafurazole: A sulfonamide antibacterial with a dimethyl-isoxazole substituent.
1-(3,4-Dimethyl-1,2-oxazol-5-yl)-3-(2-methyl-5-nitrophenyl)urea: Another compound with a similar oxazole ring structure.
Uniqueness
1-(3,4-Dimethyl-1,2-oxazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combination of a pyridinium ion and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90018-36-3 |
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Molecular Formula |
C13H17ClN2O5 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
3,4-dimethyl-5-(2,4,6-trimethylpyridin-1-ium-1-yl)-1,2-oxazole;perchlorate |
InChI |
InChI=1S/C13H17N2O.ClHO4/c1-8-6-9(2)15(10(3)7-8)13-11(4)12(5)14-16-13;2-1(3,4)5/h6-7H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ROFIBOOMIMAHDO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=C(C(=NO2)C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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